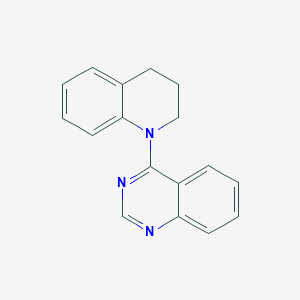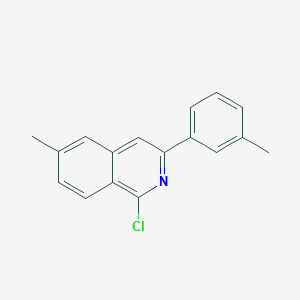
1-Chloro-6-methyl-3-(3-methylphenyl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-6-methyl-3-(m-tolyl)isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are commonly used in the synthesis of pharmaceuticals and other fine chemicals. This compound features a chloro group at the first position, a methyl group at the sixth position, and a m-tolyl group at the third position of the isoquinoline ring.
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-6-methyl-3-(m-tolyl)isoquinoline can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent and an acid catalyst . Another method involves the copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile, leading to the formation of isoquinolines via N atom transfer and a three-component [3 + 2 + 1] cyclization .
Industrial Production Methods: Industrial production of 1-Chloro-6-methyl-3-(m-tolyl)isoquinoline typically involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound.
化学反应分析
Types of Reactions: 1-Chloro-6-methyl-3-(m-tolyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 6-methyl-3-(m-tolyl)isoquinoline.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 6-Methyl-3-(m-tolyl)isoquinoline.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
科学研究应用
1-Chloro-6-methyl-3-(m-tolyl)isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 1-Chloro-6-methyl-3-(m-tolyl)isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Quinoline: A nitrogen-containing bicyclic compound with diverse biological activities.
Isoquinoline: The parent compound of 1-Chloro-6-methyl-3-(m-tolyl)isoquinoline, known for its stability and reactivity.
Quinazoline: Another nitrogen-containing heterocycle with significant medicinal applications.
Uniqueness: 1-Chloro-6-methyl-3-(m-tolyl)isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
561046-32-0 |
|---|---|
分子式 |
C17H14ClN |
分子量 |
267.8 g/mol |
IUPAC 名称 |
1-chloro-6-methyl-3-(3-methylphenyl)isoquinoline |
InChI |
InChI=1S/C17H14ClN/c1-11-4-3-5-13(8-11)16-10-14-9-12(2)6-7-15(14)17(18)19-16/h3-10H,1-2H3 |
InChI 键 |
SIGFTANFLFFISN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=NC(=C3C=CC(=CC3=C2)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid](/img/structure/B11855657.png)
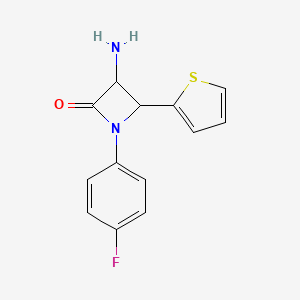

![[2-(4-Methoxyphenyl)-4H-1-benzopyran-3-yl]methanol](/img/structure/B11855685.png)
![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine](/img/structure/B11855690.png)
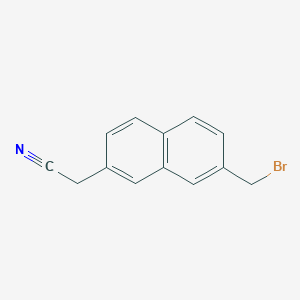
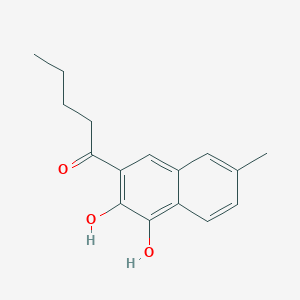
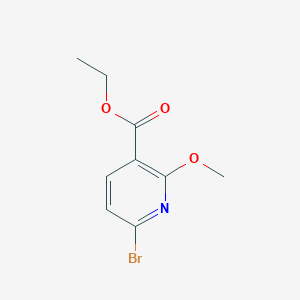

![2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B11855720.png)
